molecular formula C10H14N2O3 B15327117 Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate

Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate

Cat. No.: B15327117
M. Wt: 210.23 g/mol
InChI Key: KIEGXFWDEFDPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family. This compound is notable for its unique molecular structure, which includes an amino group and an ester functional group. These features make it a valuable subject for research in various scientific fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate typically involves a multi-step process starting from readily available raw materials. One common method is the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactions to ensure higher yield and consistency. Reactors designed for optimal heat and mass transfer can facilitate the large-scale synthesis of this compound. Quality control measures are crucial to maintain the purity and effectiveness of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate can undergo a variety of chemical reactions, such as:

  • Oxidation: Conversion into corresponding N-oxide derivatives.

  • Reduction: Hydrogenation to form amino alcohols.

  • Substitution: Nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids.

  • Reduction: Hydrogen gas with a metal catalyst like palladium.

  • Substitution: Halogenating agents such as bromine or iodine.

Major Products: The reaction products largely depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds.

Biology: In biological research, this compound can act as an intermediate in the synthesis of bioactive molecules

Medicine: Medical research leverages this compound in the development of pharmaceuticals, especially those targeting neurological disorders and infections. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The biological activity of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is attributed to its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and thereby affecting metabolic pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate

  • Ethyl 2-(5-amino-4-phenyl-2-oxopyridin-1(2H)-yl)acetate

  • Ethyl 2-(5-amino-4-methyl-6-methoxy-2-oxopyridin-1(2H)-yl)acetate

Unique Aspects: What sets this compound apart is its balance of reactivity and stability, making it suitable for a wide range of applications. Its specific functional groups allow for selective reactions, providing an edge over similar compounds in synthetic and medicinal chemistry.

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Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-3-15-10(14)6-12-5-8(11)7(2)4-9(12)13/h4-5H,3,6,11H2,1-2H3

InChI Key

KIEGXFWDEFDPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=CC1=O)C)N

Origin of Product

United States

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